molecular formula C17H25N3O3S B2997523 N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide CAS No. 551920-84-4

N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide

Cat. No.: B2997523
CAS No.: 551920-84-4
M. Wt: 351.47
InChI Key: LIHVLSYMTLHMDF-UHFFFAOYSA-N
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Description

N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is a chemical compound with a complex molecular structure It is characterized by its sulfonyl group attached to a piperidine ring, which is further connected to a pyrrolidine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. The sulfonyl group is introduced through a sulfonation reaction, and the carboxamide group is formed through an amidation reaction. The specific conditions, such as temperature, pressure, and choice of solvents, are crucial to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl oxides, while reduction reactions can produce corresponding amines or alcohols.

Scientific Research Applications

N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

  • 4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide

  • Ethanone, 1-(4-methylphenyl)-

  • Other sulfonamide derivatives

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-14-4-6-16(7-5-14)24(22,23)20-12-8-15(9-13-20)18-17(21)19-10-2-3-11-19/h4-7,15H,2-3,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVLSYMTLHMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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